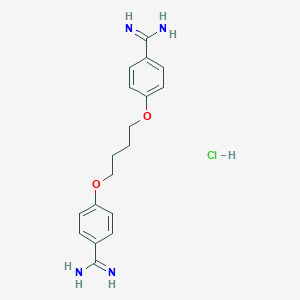

1,4-Bis(4-amidinophenoxy)butane

Description

Structure

3D Structure of Parent

Properties

CAS No. |

121324-49-0 |

|---|---|

Molecular Formula |

C18H23ClN4O2 |

Molecular Weight |

362.9 g/mol |

IUPAC Name |

4-[4-(4-carbamimidoylphenoxy)butoxy]benzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C18H22N4O2.ClH/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22;/h3-10H,1-2,11-12H2,(H3,19,20)(H3,21,22);1H |

InChI Key |

PGCCWKNTLABRMZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N.Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N.Cl |

Synonyms |

1,4-bis(4-amidinophenoxy)butane butamidine |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,4-Bis(4-amidinophenoxy)butane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the synthesis of 1,4-bis(4-amidinophenoxy)butane, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with a Williamson ether synthesis to form the dinitrile intermediate, 1,4-bis(4-cyanophenoxy)butane, which is subsequently converted to the target diamidine compound via the Pinner reaction. This guide details the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the formation of an ether linkage between 4-cyanophenol and 1,4-dibromobutane under basic conditions, a classic example of the Williamson ether synthesis. The resulting dinitrile, 1,4-bis(4-cyanophenoxy)butane, serves as the key precursor for the second step. In the final step, the dinitrile is converted to the corresponding diamidine dihydrochloride salt through the Pinner reaction, which involves treatment with ethanolic hydrogen chloride followed by ammonolysis.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Bis(4-cyanophenoxy)butane

This procedure details the Williamson ether synthesis to prepare the dinitrile intermediate.

Materials:

-

4-Hydroxybenzonitrile (4-cyanophenol)

-

1,4-Dibromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Distilled Water

-

Ethanol

Procedure:

-

To a solution of 4-hydroxybenzonitrile (2.0 equivalents) in dimethylformamide (DMF), add anhydrous potassium carbonate (2.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add 1,4-dibromobutane (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain it at this temperature with stirring for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold distilled water with stirring.

-

Collect the precipitated white solid by vacuum filtration and wash it thoroughly with distilled water.

-

Recrystallize the crude product from ethanol to yield pure 1,4-bis(4-cyanophenoxy)butane.

Step 2: Synthesis of this compound Dihydrochloride

This procedure outlines the Pinner reaction for the conversion of the dinitrile intermediate to the final diamidine product.

Materials:

-

1,4-Bis(4-cyanophenoxy)butane

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride (HCl) gas

-

Anhydrous Diethyl Ether

-

Ammonia solution in ethanol (ethanolic ammonia)

Procedure:

-

Suspend 1,4-bis(4-cyanophenoxy)butane (1.0 equivalent) in anhydrous ethanol in a reaction vessel equipped with a gas inlet tube and a drying tube.

-

Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until saturation is achieved.

-

Seal the reaction vessel and stir the mixture at room temperature for 48-72 hours. The formation of the bis-imino ether hydrochloride precipitate should be observed.

-

Filter the precipitate under anhydrous conditions, wash it with anhydrous diethyl ether, and dry it under vacuum.

-

Suspend the dried bis-imino ether hydrochloride in a fresh portion of anhydrous ethanol.

-

Cool the suspension in an ice bath and add a saturated solution of ammonia in ethanol (ethanolic ammonia) in excess.

-

Stir the mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with hot acetone to remove any unreacted starting material and byproducts.

-

Collect the resulting white solid, which is the dihydrochloride salt of this compound, by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | White solid | 112-115 |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | Colorless liquid | - |

| 1,4-Bis(4-cyanophenoxy)butane | C₁₈H₁₆N₂O₂ | 292.34 | White solid | 178-180 |

| This compound Dihydrochloride | C₁₈H₂₄Cl₂N₄O₂ | 415.32 | White solid | >300 (decomposes) |

| Reaction Step | Product | Typical Yield (%) |

| Step 1 | 1,4-Bis(4-cyanophenoxy)butane | 85-95 |

| Step 2 | This compound Dihydrochloride | 70-80 |

Characterization Data

1,4-Bis(4-cyanophenoxy)butane

-

¹H NMR (400 MHz, CDCl₃): δ 7.61 (d, J = 8.8 Hz, 4H, Ar-H), 6.98 (d, J = 8.8 Hz, 4H, Ar-H), 4.15 (t, J = 6.0 Hz, 4H, -O-CH₂-), 2.05 (m, 4H, -CH₂-CH₂-).

-

¹³C NMR (100 MHz, CDCl₃): δ 162.0, 134.1, 119.2, 115.3, 104.5, 67.8, 25.8.

-

IR (KBr, cm⁻¹): 2225 (C≡N), 1605, 1508 (C=C, aromatic), 1250 (C-O, ether).

This compound Dihydrochloride

-

¹H NMR (400 MHz, D₂O): δ 7.75 (d, J = 8.9 Hz, 4H, Ar-H), 7.15 (d, J = 8.9 Hz, 4H, Ar-H), 4.20 (t, J = 5.8 Hz, 4H, -O-CH₂-), 2.10 (m, 4H, -CH₂-CH₂-). (Note: NH protons are typically exchanged in D₂O).

-

¹³C NMR (100 MHz, D₂O): δ 167.5, 161.8, 132.5, 122.0, 116.0, 68.5, 25.5.

-

IR (KBr, cm⁻¹): 3300-3100 (N-H stretch), 1670 (C=N), 1608, 1512 (C=C, aromatic), 1255 (C-O, ether).

Signaling Pathway Visualization

While the primary focus of this document is the synthesis of this compound, it is important to note that diamidine compounds are often investigated for their interactions with biological targets. For instance, they can act as inhibitors of serine proteases or bind to DNA minor grooves. The following diagram illustrates a generalized inhibitory action on a signaling pathway.

Figure 2: General inhibition of an enzymatic signaling pathway.

An In-depth Technical Guide on 1,4-Bis(4-amidinophenoxy)butane: Properties, Synthesis, and Biological Context

Disclaimer: Publicly available scientific literature lacks specific experimental data for 1,4-Bis(4-amidinophenoxy)butane. This guide provides comprehensive information on its direct precursor, 1,4-Bis(4-aminophenoxy)butane, outlines a viable synthetic route to the target compound, and discusses the well-established biological activities of the aromatic diamidine class to which it belongs. This information is intended to provide a robust foundation for researchers and drug development professionals.

Core Chemical Properties

While specific data for this compound is not available, the properties of its key precursor, 1,4-Bis(4-aminophenoxy)butane, have been characterized.

Physicochemical Data of 1,4-Bis(4-aminophenoxy)butane

| Property | Value | Reference |

| CAS Number | 6245-50-7 | |

| Molecular Formula | C₁₆H₂₀N₂O₂ | |

| Molecular Weight | 272.34 g/mol | |

| Melting Point | 134 °C | |

| Appearance | White colored precipitates/crystals | |

| Crystal System | Orthorhombic | |

| Space Group | Pbca |

Predicted Properties of this compound

The conversion of the two amino (-NH₂) groups to amidino (-C(=NH)NH₂) groups would result in the following predicted properties:

| Property | Predicted Value |

| Molecular Formula | C₁₈H₂₂N₆O₂ |

| Molecular Weight | 366.41 g/mol |

Synthesis and Experimental Protocols

A validated protocol for the synthesis of the precursor is available. Based on established chemical transformations, a subsequent multi-step synthesis to yield the final amidine compound is proposed.

Experimental Protocol: Synthesis of 1,4-Bis(4-aminophenoxy)butane

This synthesis is a two-step process starting from p-nitrochlorobenzene and 1,4-butanediol.

Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)butane

-

A mixture of 1,4-butanediol (1.40 ml, 0.015 mol), anhydrous K₂CO₃ (4.38 g, 0.0318 mol), and p-nitrochlorobenzene (5.0 g, 0.0318 mol) in 80 ml of DMF is heated at 120°C for 24 hours under a nitrogen atmosphere.

-

After the reaction, the mixture is poured into 500 ml of distilled water, leading to the formation of a light yellow precipitate.

-

The precipitate is collected by filtration and washed thoroughly with water.

-

The crude product is recrystallized from ethanol. (Yield: 80%, Melting Point: 132°C).

Step 2: Synthesis of 1,4-Bis(4-aminophenoxy)butane

-

A two-neck flask is charged with 1 g of 1,4-Bis(4-nitrophenoxy)butane, 10 mL of hydrazine monohydrate, 80 mL of ethanol, and 0.1 g of 5% palladium on carbon (Pd-C).

-

The mixture is refluxed for 24 hours.

-

The mixture is then filtered to remove the Pd-C catalyst.

-

The filtrate is concentrated on a rotary evaporator to remove the ethanol.

-

The resulting white colored precipitates are recrystallized from ethanol. (Yield: 70%, Melting Point: 134°C).

Proposed Protocol: Synthesis of this compound

This proposed synthesis involves the conversion of the diamine to a dinitrile via a Sandmeyer reaction, followed by the conversion of the dinitrile to the diamidine.

Step 1: Diazotization and Cyanation (Sandmeyer Reaction)

-

Dissolve 1,4-Bis(4-aminophenoxy)butane in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the bis-diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution. This will substitute the diazonium groups with nitrile (-CN) groups, forming 1,4-Bis(4-cyanophenoxy)butane.

-

Extract the product with an organic solvent, wash, and purify by chromatography or recrystallization.

Step 2: Amidine Formation (Pinner Reaction or similar methods) Method A: Pinner Reaction

-

Suspend the dinitrile product in anhydrous ethanol and cool in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the suspension to form the bis-imidate hydrochloride salt.

-

Filter the salt and dissolve it in anhydrous ethanol.

-

Bubble dry ammonia (NH₃) gas through the solution to convert the imidate to the final amidine product.

-

The product, this compound, can be isolated as a salt and purified.

Method B: Using Lithium bis(trimethylsilyl)amide (LHMDS)

-

Dissolve the dinitrile product in an appropriate anhydrous solvent (e.g., THF).

-

Add a solution of LHMDS at a controlled temperature (e.g., 0°C to room temperature).

-

After the reaction is complete, quench the reaction with an acidic solution (e.g., HCl in methanol) to yield the amidine hydrochloride salt.

-

Isolate and purify the final product.

Biological Activity and Signaling Pathways

While no studies have been conducted on this compound specifically, the class of aromatic diamidines has been extensively researched, particularly as antiparasitic agents. Their mechanisms of action are well-documented and provide a strong predictive framework for the target compound.

General Biological Activities of Aromatic Diamidines

Aromatic diamidines are known to possess a range of biological activities, including:

-

Antiparasitic: They are effective against various protozoan parasites, including Trypanosoma brucei (causing sleeping sickness), Leishmania species (causing leishmaniasis), and Pneumocystis jirovecii.

-

Antifungal: Activity has been demonstrated against various fungal pathogens.

-

Antibacterial: Some diamidines show activity against bacteria.

-

Anticancer: Research has explored their potential as anticancer agents.

Primary Mechanism of Action: DNA Minor Groove Binding

The most well-established mechanism of action for aromatic diamidines is their ability to bind to the minor groove of DNA, particularly in AT-rich regions.

Signaling and Consequence of DNA Binding:

-

Cellular Uptake: The dicationic nature of amidines facilitates their uptake into cells, particularly microbial cells.

-

DNA Binding: The planar, crescent-shaped structure of these molecules allows them to fit snugly into the minor groove of the DNA double helix.

-

Inhibition of Replication: This binding event interferes with the processes of DNA replication and transcription. It can physically block the progression of DNA and RNA polymerases.

-

Enzyme Inhibition: Aromatic diamidines can also inhibit the function of crucial DNA-associated enzymes, such as topoisomerases, which are vital for managing DNA topology during replication.

-

Cell Cycle Arrest and Apoptosis: The disruption of DNA replication and integrity triggers cell cycle arrest and can ultimately lead to programmed cell death (apoptosis) in the target organism.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound from its diamine precursor.

Caption: Proposed synthesis of this compound.

General Signaling Pathway for Aromatic Diamidines

This diagram outlines the generally accepted mechanism of action for aromatic diamidines as antiparasitic agents.

Caption: Mechanism of action for aromatic diamidines.

An In-depth Technical Guide to the Mechanism of Action of 1,4-Bis(4-amidinophenoxy)butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-amidinophenoxy)butane, also known as butamidine, is an aromatic diamidine compound. Its mechanism of action is primarily centered on its ability to bind to the minor groove of DNA, showing a preference for sequences rich in adenine and thymine (A-T). This interaction is believed to be the foundation of its biological activities, which include potential antiparasitic and antimicrobial properties. This document provides a detailed overview of the current understanding of the mechanism of action of this compound, including its molecular interactions, potential downstream effects, and relevant experimental methodologies. While specific quantitative data for this particular compound is limited in the public domain, this guide draws upon information from closely related bis-amidine analogues to provide a comprehensive picture.

Core Mechanism of Action: DNA Minor Groove Binding

The principal mechanism of action of this compound involves its non-covalent binding to the minor groove of double-stranded DNA. This interaction is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the drug molecule and the DNA.

The key structural features of this compound that facilitate this interaction are:

-

Two positively charged amidinium groups: These groups are crucial for electrostatic interactions with the negatively charged phosphate backbone of DNA.

-

Aromatic rings: The phenoxy groups contribute to the binding through van der Waals interactions and potential hydrogen bonding with the floor of the minor groove.

-

Flexible butane linker: The four-carbon aliphatic chain allows the two amidinium groups to be positioned at an optimal distance to fit snugly within the minor groove. The length and flexibility of this linker are critical determinants of DNA sequence selectivity.

Studies on related bis(amidinophenoxy)alkanes have shown that these molecules preferentially bind to stretches of at least four consecutive A-T base pairs.[1] The absence of the exocyclic 2-amino group of guanine in the minor groove of A-T rich regions creates a deeper and narrower groove, which is sterically favorable for the binding of these types of ligands.[1]

Below is a conceptual diagram illustrating the binding of this compound to the DNA minor groove.

Potential Downstream Effects

By binding to the DNA minor groove, this compound can interfere with various cellular processes that require protein-DNA interactions. These potential downstream effects include:

-

Inhibition of Transcription: The presence of the drug in the minor groove can physically block the binding of transcription factors and RNA polymerase to promoter regions of genes, thereby inhibiting gene expression.

-

Interference with DNA Replication: The binding of the compound could impede the progression of the replication fork by obstructing the action of DNA polymerases and other replication machinery.

-

Modulation of Topoisomerase Activity: While direct inhibition of topoisomerases by this compound has not been definitively reported, many DNA-binding agents are known to affect the activity of these enzymes. Topoisomerases are essential for resolving DNA topological problems during replication and transcription. The stabilization of the DNA structure by a minor groove binder could indirectly affect topoisomerase function.

The following diagram illustrates the potential signaling cascade initiated by DNA binding.

Quantitative Data

| Compound | Linker | Target Organism | Assay | Endpoint | Value | Reference |

| Propamidine | Propane | E. coli | Checkerboard Synergy | MIC | >200 µg/mL | N/A |

| Pentamidine | Pentane | E. coli | Checkerboard Synergy | MIC | >200 µg/mL | N/A |

| Heptamidine | Heptane | E. coli | Checkerboard Synergy | MIC | 200 µg/mL | N/A |

| Octamidine | Octane | E. coli | Checkerboard Synergy | MIC | 50 µg/mL | N/A |

| Nonamidine | Nonane | E. coli | Checkerboard Synergy | MIC | 50 µg/mL | N/A |

Note: The table summarizes Minimum Inhibitory Concentrations (MICs) for a series of bis-amidines against E. coli, illustrating the effect of the alkyl linker length on antibacterial activity. Data for this compound is not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

Protocol:

-

DNA Probe Preparation:

-

Synthesize or obtain a DNA fragment of interest (typically 100-300 bp) containing potential binding sites.

-

Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Purify the labeled DNA probe.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, KCl, MgCl₂).

-

Include a control reaction with no ligand.

-

-

DNase I Digestion:

-

Add a carefully titrated amount of DNase I to each reaction mixture.

-

Incubate for a short period to allow for partial digestion of the DNA.

-

Stop the reaction by adding a stop solution (e.g., EDTA, SDS).

-

-

Analysis:

-

Purify the DNA fragments from each reaction.

-

Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The region where the ligand was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as it was protected from DNase I cleavage.

-

The following diagram outlines the workflow for a DNase I footprinting experiment.

Topoisomerase I Relaxation Assay

This assay determines if a compound inhibits the activity of topoisomerase I, which relaxes supercoiled DNA.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) and topoisomerase I reaction buffer.

-

Add varying concentrations of this compound. Include positive (known inhibitor, e.g., camptothecin) and negative (DMSO vehicle) controls.

-

Initiate the reaction by adding purified human topoisomerase I enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

-

Analysis:

-

Add a loading dye to the samples.

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

-

Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the amount of relaxed DNA compared to the no-drug control.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Culture:

-

Seed cells (e.g., a cancer cell line or a relevant microbial strain) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

The primary mechanism of action of this compound is its ability to bind to the minor groove of DNA, with a preference for A-T rich sequences. This interaction likely underpins its biological activity by interfering with essential cellular processes such as transcription and replication. While specific quantitative data for this compound remains elusive, the provided experimental protocols offer a robust framework for its further investigation. Future research should focus on quantifying its DNA binding affinity, elucidating its effects on specific enzymes like topoisomerases, and determining its cellular uptake and cytotoxicity in various cell types to fully characterize its therapeutic potential.

References

1,4-Bis(4-amidinophenoxy)butane: A Pentamidine Analogue with Enhanced Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-amidinophenoxy)butane, also known as butamidine, is a diamidine analogue of pentamidine, a cornerstone in the treatment of parasitic and fungal infections, notably Pneumocystis jirovecii pneumonia (PJP). This technical guide provides a comprehensive overview of butamidine, focusing on its synthesis, mechanism of action, and preclinical evaluation. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of pentamidine analogues. This document collates available quantitative data, details experimental protocols, and presents visual representations of key biological pathways and experimental workflows.

Introduction

Pentamidine, an aromatic diamidine, has been a clinical mainstay for the treatment of various protozoal and fungal infections for decades. However, its therapeutic use is often limited by significant toxicity. This has spurred the development of analogues with improved efficacy and safety profiles. This compound has emerged as a promising candidate, demonstrating superior activity against Pneumocystis carinii in preclinical models compared to its parent compound, pentamidine. This guide delves into the scientific underpinnings of butamidine's potential as a next-generation anti-infective agent.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the synthesis of a dinitrile precursor, followed by the conversion of the nitrile groups to amidines, typically via the Pinner reaction.

Synthesis of the Dinitrile Precursor: 1,4-Bis(4-cyanophenoxy)butane

The initial step involves a nucleophilic substitution reaction between 4-cyanophenol and 1,4-dibromobutane.

Experimental Protocol:

-

Reaction Setup: A mixture of 4-cyanophenol, 1,4-dibromobutane, and a base such as potassium carbonate is prepared in a suitable solvent like dimethylformamide (DMF).

-

Reaction Conditions: The mixture is heated under reflux with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water. The crude product is then filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol) to yield pure 1,4-bis(4-cyanophenoxy)butane.

Conversion to this compound via the Pinner Reaction

The dinitrile is then converted to the diamidine via the Pinner reaction, which involves the formation of an intermediate imino ether (Pinner salt) followed by ammonolysis.

Experimental Protocol:

-

Formation of the Pinner Salt: Anhydrous hydrogen chloride gas is bubbled through a cooled solution of 1,4-bis(4-cyanophenoxy)butane in an anhydrous alcohol (e.g., ethanol). This leads to the formation of the bis-imino ether hydrochloride salt (Pinner salt).

-

Ammonolysis: The Pinner salt is then treated with ammonia in an alcoholic solution. This displaces the alkoxy group to form the amidine hydrochloride.

-

Isolation and Purification: The resulting this compound dihydrochloride is isolated by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Synthesis Workflow

Mechanism of Action

The primary mechanism of action for diamidines, including butamidine, involves their interaction with DNA. These compounds are known to be minor groove binders, with a preference for AT-rich sequences. In parasitic organisms like Trypanosoma and Leishmania, a key target is the kinetoplast DNA (kDNA), a unique network of circular DNA within the mitochondria.

Binding of butamidine to the minor groove of kDNA is thought to interfere with essential cellular processes:

-

Inhibition of DNA Replication: The presence of the drug in the minor groove can physically obstruct the passage of DNA polymerase, thereby halting DNA replication.

-

Inhibition of Topoisomerases: Diamidines can inhibit the activity of topoisomerases, enzymes crucial for relaxing DNA supercoils during replication and transcription. This leads to the accumulation of tangled DNA, triggering cell cycle arrest and ultimately apoptosis.

Proposed Signaling Pathway for Butamidine's Antiparasitic Activity

Quantitative Data

Quantitative data for this compound is limited in the public domain. However, comparative studies with pentamidine provide valuable insights into its potency and potential therapeutic window.

| Compound | In Vitro Activity (IC50) | In Vivo Efficacy (ED50) | Acute Toxicity (LD50) |

| This compound | Data not available | More effective than pentamidine against P. carinii | Data not available |

| Pentamidine | ~7.3 µM against P. carinii[1] | - | Data not available |

Experimental Protocols for Biological Evaluation

The evaluation of novel anti-Pneumocystis agents like butamidine involves a series of in vitro and in vivo assays.

In Vitro Susceptibility Testing

Objective: To determine the direct inhibitory effect of the compound on Pneumocystis carinii viability and growth.

Experimental Protocol:

-

Organism Preparation: P. carinii organisms are isolated from the lungs of immunosuppressed rats.

-

In Vitro Culture: The isolated organisms are cultured in a suitable medium, often in the presence of feeder cells (e.g., lung epithelial cells) to support their growth.

-

Drug Exposure: The cultured organisms are exposed to serial dilutions of the test compound (butamidine) and a positive control (pentamidine).

-

Endpoint Measurement: After a defined incubation period, the viability of the organisms is assessed using methods such as:

-

Radiolabeled Precursor Incorporation: Measuring the incorporation of radiolabeled precursors like [³⁵S]methionine into newly synthesized proteins. A reduction in incorporation indicates inhibition of metabolic activity.[2]

-

ATP Measurement: Quantifying intracellular ATP levels. A decrease in ATP signifies a loss of viability.

-

Microscopic Enumeration: Direct counting of viable organisms using specific stains.

-

In Vitro Screening Workflow

In Vivo Efficacy Testing

Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of Pneumocystis pneumonia.

Experimental Protocol:

-

Animal Model: Immunosuppressed rats (e.g., corticosteroid-treated) are used to establish a P. carinii infection.

-

Infection: The animals are inoculated with P. carinii organisms.

-

Treatment: Once the infection is established, the animals are treated with the test compound (butamidine) at various doses, a positive control (pentamidine), and a vehicle control.

-

Endpoint Measurement: After the treatment period, the efficacy is determined by:

-

Lung Homogenate Analysis: Quantifying the number of P. carinii cysts and trophic forms in lung homogenates.

-

Histopathology: Examining lung tissue sections for the extent of inflammation and organism burden.

-

Survival Analysis: Monitoring the survival rate of the treated animals compared to the control groups.

-

In Vivo Screening Workflow

Conclusion

This compound represents a promising advancement in the development of pentamidine analogues. Its enhanced efficacy against Pneumocystis carinii in preclinical models, coupled with the well-understood mechanism of action of diamidines, makes it a compelling candidate for further investigation. This technical guide provides a foundational resource for researchers to build upon, with the ultimate goal of translating the potential of butamidine into a clinically effective and safer therapeutic agent. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to establish its efficacy in a broader range of infectious diseases.

References

A Technical Guide to the Fundamental Research of Diamidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamidines are a class of organic molecules characterized by two amidine groups (-C(=NH)NH2) connected by a linker, which is often an aromatic or heterocyclic system. This structural motif imparts a dicationic nature at physiological pH, enabling these compounds to interact with negatively charged biological macromolecules.[1][2] For decades, diamidines have been a subject of intense research due to their broad spectrum of biological activities, including antiparasitic, antimicrobial, and anticancer properties.[3][4][5] Compounds like pentamidine have been in clinical use for over 60 years for treating parasitic infections such as Human African Trypanosomiasis (HAT) and leishmaniasis.[6][7]

The primary mechanism of action for many diamidines involves binding to the minor groove of DNA, particularly at AT-rich sequences.[3][8] This interaction can interfere with DNA replication and transcription, leading to cell death.[8][9] However, other mechanisms, such as inhibition of enzymes like topoisomerases and proteases, have also been proposed.[3][10] This guide provides an in-depth overview of the fundamental research on diamidine compounds, covering their synthesis, mechanism of action, therapeutic applications, and key experimental methodologies used in their evaluation.

Chemical Synthesis and Properties

The synthesis of aromatic diamidines typically involves the construction of a dinitrile precursor, followed by the conversion of the nitrile groups to amidines. A common synthetic route is the Pinner reaction. More recently, Suzuki coupling reactions have been employed to create complex aryl structures for the bis-nitrile intermediates.[11]

The general workflow for synthesizing these compounds is outlined below.

The biological activity of diamidines is highly dependent on their structure, including the nature of the aromatic core, the length and flexibility of the linker, and the substitution on the amidine groups.[4] These structural variations influence their DNA binding affinity, cellular uptake, and pharmacokinetic properties.[4][12]

Mechanism of Action

The predominant mechanism of action for therapeutically active diamidines is their non-covalent, non-intercalative binding to the minor groove of DNA.[3] This interaction is selective for AT-rich regions and is thought to inhibit DNA-dependent enzymes or directly block transcription.[3][8]

In kinetoplastid parasites like Leishmania and Trypanosoma, diamidines show a preference for accumulating in the kinetoplast DNA (kDNA).[10][13] This selective targeting and subsequent inhibition of kDNA replication is a key factor in their antiparasitic activity.[10][13] The process involves several steps, from cellular uptake to the disruption of essential DNA functions.

Beyond DNA binding, other proposed mechanisms include the inhibition of proteases and topoisomerases.[3] In the case of malaria, diamidines may also interfere with hemoglobin digestion by binding to ferriprotoporphyrin IX (FPIX), which is crucial for their antimalarial activity.[14] Some diamidines have also been shown to induce apoptosis-like death in parasites.[15]

Therapeutic Applications & Efficacy

Diamidine compounds have demonstrated significant potential in treating a variety of diseases, primarily infectious diseases and cancer.

Antiparasitic Activity

Diamidines are potent agents against a wide range of protozoan parasites.[3][5] They are particularly effective against trypanosomes (Trypanosoma spp.), Leishmania spp., and Plasmodium spp., the causative agents of sleeping sickness, leishmaniasis, and malaria, respectively.[6]

Table 1: In Vitro Antiparasitic Activity of Selected Diamidine Compounds

| Compound | Organism | IC50 / EC50 | Reference |

|---|---|---|---|

| Pentamidine | Leishmania donovani | 1.46 µM (EC50) | [10][13] |

| DB75 (Furamidine) | Leishmania donovani | 20 µM (EC50) | [10][13] |

| Compound 1 (cyclic) | Leishmania donovani | 3.2 µM (EC50) | [10][13] |

| CPG-40215A | African trypanosomes | 4.5 nM (IC50) | [3] |

| Azaterphenyl Diamidines | Trypanosoma brucei rhodesiense | < 7 nM (IC50) | [11] |

| Azaterphenyl Diamidines | Plasmodium falciparum | < 6 nM (IC50) | [11] |

| MB17 | Trypanosoma cruzi (epimastigote) | 0.14 µM (IC50) | [9] |

| Various Diamidines (67) | Trypanosoma evansi | < 50 nM (IC50) |[8] |

Table 2: In Vivo Efficacy of Selected Diamidine Compounds in Mouse Models

| Compound | Organism | Lowest Curative Dose | Administration | Reference |

|---|---|---|---|---|

| DB 75, DB 867, DB 1192 | Trypanosoma evansi | 0.25 - 0.5 mg/kg | 4 consecutive days | [16][17] |

| Diminazene | T. congolense / T. vivax | 5 mg/kg | 4 consecutive days, i.p. | [18] |

| Various Diamidines (15) | T. congolense / T. vivax | 1.25 mg/kg | 4 consecutive days, i.p. | [18] |

| Azaterphenyl Diamidines | T. b. rhodesiense | Superior to furamidine | Acute mouse model |[11] |

Antimicrobial and Anticancer Activity

The DNA-binding properties of diamidines also confer antibacterial, antifungal, and amoebicidal activity.[19][20] Geometric isomers of pentamidine analogues have shown moderate activity against opportunistic pathogens that afflict AIDS patients, with minimum inhibitory concentrations (MICs) in the range of 3.12-12.5 µg/mL.[19] Furthermore, certain cyclic diamidines have been screened for antitumor activity, demonstrating cytotoxic effects against various cancer cell lines.[4] The activity appears to be dependent on the core shape and length of the molecules.[4]

Table 3: Anticancer Activity of Selected Diamidine Compounds

| Compound | Cancer Cell Lines | Average GI50 | Reference |

|---|---|---|---|

| Triazine 3 | NCI-60 Panel | 1.9 µM | [4] |

| Triazine 4 | NCI-60 Panel | 2.4 µM | [4] |

| Furan 8 | NCI-60 Panel | 1.9 µM | [4] |

| Carbazole 10 | CCRF-CEM, HL-60(TB), etc. | 15 µM |[4] |

Pharmacokinetics and Toxicity

A major challenge in the development of diamidine-based drugs is their typically poor oral bioavailability and potential for toxicity.[3] Being dicationic, they exhibit slow diffusion across biological membranes and often rely on specific transporters for cellular entry.[3]

Comprehensive pharmacokinetic studies are crucial to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies have revealed significant differences among various diamidine analogues. For instance, in a study comparing pentamidine, DB75, DB820, and DB829, the azadiamidine DB829 showed the highest systemic exposure and brain-to-plasma ratio, which correlated with its superior efficacy against second-stage HAT.[12]

Table 4: Pharmacokinetic Parameters of Diamidines in Mice (single 65 µmol/kg i.p. dose)

| Compound | Cmax (µM) | AUC0-∞ (µM·h) | Reference |

|---|---|---|---|

| DB829 | 31.6 | 73.9 | [21] |

| Pentamidine | Lowest of the group | Lowest of the group | [21] |

| DB75 | Lowest of the group | Lowest of the group |[21] |

Toxicity is another significant concern. While many novel diamidines show high efficacy, their development can be halted by adverse effects. Preliminary in vivo toxicity tests on 67 novel diamidines found that 69% showed no acute toxicity at an intraperitoneal dose of 100 mg/kg in mice.[8] However, some alkyl diamines have been shown to be severe skin and eye irritants.[22]

Key Experimental Protocols

A standardized workflow is essential for the discovery and evaluation of new diamidine compounds. This process typically moves from initial synthesis and in vitro screening to more complex in vivo efficacy and toxicity studies.

Protocol: In Vitro Growth Inhibition Assay

This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a diamidine compound against a protozoan parasite like T. cruzi.

-

Parasite Culture: Culture the parasite (e.g., T. cruzi epimastigotes) in a suitable liquid medium (e.g., LIT medium) to the exponential growth phase.[9]

-

Compound Preparation: Prepare stock solutions of the diamidine compounds in a suitable solvent like DMSO.[23] Make serial dilutions to achieve the desired final concentrations for the assay.

-

Assay Setup: Transfer the parasite culture to a 96-well plate at a specific cell density (e.g., 2.5 x 10^6 cells/ml).[9]

-

Treatment: Add the different concentrations of the diamidine compounds to the wells. Include a negative control (no drug) and a positive control (a known inhibitor).[9]

-

Incubation: Incubate the plates at the optimal temperature for the parasite (e.g., 28°C) for a set period (e.g., 48-96 hours).[9]

-

Quantification: Measure cell proliferation. This can be done by direct counting using a Neubauer chamber or by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm).[9][15]

-

Data Analysis: Plot the percentage of growth inhibition against the compound concentration. Use a suitable statistical software to calculate the IC50/EC50 value, which is the concentration of the compound that reduces parasite growth by 50%.

Protocol: DNA Binding Assay (Thermal Melting)

This protocol assesses the ability of a diamidine compound to bind to DNA by measuring the change in the DNA melting temperature (ΔTm).

-

Reagent Preparation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer. Prepare solutions of the diamidine compounds at various concentrations.[10]

-

Assay Mixture: In a cuvette suitable for a spectrophotometer with temperature control, mix the DNA solution with the diamidine compound solution. Include a control sample with DNA and buffer only.

-

Thermal Denaturation: Slowly increase the temperature of the sample at a constant rate.

-

Data Collection: Monitor the absorbance of the DNA at 260 nm as the temperature increases. The absorbance will increase as the double-stranded DNA denatures into single strands.

-

Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the absorbance transition curve.

-

ΔTm Determination: Calculate the ΔTm by subtracting the Tm of the control (DNA alone) from the Tm of the sample containing the diamidine. A larger ΔTm indicates stronger binding of the compound to the DNA.[10][13]

Protocol: Analytical Method for Quantification in Biological Fluids

This is a general approach for measuring diamidine concentrations in samples like urine, based on High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation (Solid-Phase Extraction):

-

Condition an octadecyl solid-phase extraction (SPE) column.

-

Load the urine sample onto the column. The diamidines will be retained.

-

Wash the column to remove interfering substances.

-

Elute the diamidine compounds with a suitable solvent.[24]

-

-

Chromatographic Separation:

-

Inject the eluted sample into an HPLC system equipped with a reversed-phase column (e.g., octadecyl).

-

Use a mobile phase gradient, for example, acetonitrile in water with ion-pairing agents like sodium heptanesulfonate, to achieve separation.[24]

-

-

Detection:

-

Use a suitable detector, such as a UV detector, to monitor the column effluent.

-

-

Quantification:

-

Create a calibration curve using known concentrations of the diamidine standards.

-

Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.[24]

-

Conclusion and Future Directions

Diamidine compounds remain a vital class of molecules in the search for new therapeutics, particularly for neglected parasitic diseases. Their primary strength lies in their potent activity, which often stems from their ability to selectively target parasite DNA. However, challenges related to pharmacokinetics and toxicity have historically limited their clinical application.

Future research should focus on designing novel diamidine analogues and prodrugs with improved oral bioavailability and reduced toxicity.[6][7] A deeper understanding of the specific transporters involved in drug uptake and efflux in both host and parasite cells could lead to the development of more selective compounds. Furthermore, exploring combination therapies and investigating novel mechanisms of action beyond DNA binding will be crucial to overcoming the persistent threat of drug resistance.[3] The continued application of the fundamental research principles and experimental protocols outlined in this guide will be essential for advancing this promising class of compounds from the laboratory to the clinic.

References

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The usefulness of cyclic diamidines with different core-substituents as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Diamidines as antitrypanosomal, antileishmanial and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diamidines for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity and preliminary toxicity of various diamidine compounds against Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic comparison to determine the mechanisms underlying the differential efficacies of cationic diamidines against first- and second-stage human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diamidine compounds: selective uptake and targeting in Plasmodium falciparum [pubmed.ncbi.nlm.nih.gov]

- 15. Antiparasitic activity of aromatic diamidines is related to apoptosis-like death in Trypanosoma cruzi | Parasitology | Cambridge Core [cambridge.org]

- 16. In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro, Ex Vivo, and In Vivo Activities of Diamidines against Trypanosoma congolense and Trypanosoma vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro antimicrobial activity of aromatic diamidines and diimidazolines related to pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

- 22. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. High-performance liquid chromatographic method for the quantification of several diamidine compounds with potential chemotherapeutic value - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1,4-Bis(4-amidinophenoxy)butane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aromatic Diamidines

Aromatic diamidines are a class of cationic molecules characterized by two amidine groups linked by a flexible or rigid aromatic or aliphatic chain. This structural motif allows them to bind to various biological macromolecules, leading to a broad spectrum of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer effects. The specific nature of the linker and the substitution on the aromatic rings significantly influence the compound's selectivity and potency. 1,4-Bis(4-amidinophenoxy)butane belongs to this class, with a flexible butane diether linker connecting two 4-amidinophenoxy moieties.

Potential Therapeutic Targets

Based on the known mechanisms of action of related diamidines, the following are the most probable therapeutic targets for this compound.

DNA as a Primary Target

A primary and well-documented target of aromatic diamidines is the minor groove of DNA, particularly at AT-rich sequences. This interaction is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

-

Mechanism of Action: By binding to the DNA minor groove, this compound could physically obstruct the binding of DNA-processing enzymes, such as DNA polymerases and topoisomerases. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.

-

Significance: This mechanism is fundamental to the antiproliferative activity of diamidines against cancer cells and pathogenic microorganisms.

Kinetoplast DNA (kDNA) in Kinetoplastids

In parasitic protozoa of the order Kinetoplastida (e.g., Leishmania, Trypanosoma), a unique network of mitochondrial DNA known as kinetoplast DNA (kDNA) is a key target for diamidines.

-

Mechanism of Action: Diamidines are known to selectively accumulate in the mitochondria of these parasites and bind to the AT-rich kDNA. This binding can inhibit kDNA replication, leading to the disruption of mitochondrial function and parasite death. Some diamidines have been shown to inhibit Leishmania donovani topoisomerase IB, an enzyme crucial for kDNA replication.[1]

-

Significance: The selective targeting of kDNA provides a therapeutic window for treating diseases like leishmaniasis and African trypanosomiasis, with reduced toxicity to the host.

Topoisomerases

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.

-

Mechanism of Action: As mentioned, diamidines can inhibit topoisomerase activity. Specifically, they can interfere with the catalytic cycle of topoisomerase IB in parasites like Leishmania.[1] This inhibition prevents the relaxation of supercoiled DNA, a critical step for DNA replication.

-

Significance: Targeting topoisomerases is a validated strategy in both cancer and infectious disease chemotherapy.

Hemoglobin Degradation Pathway in Plasmodium falciparum

For the malaria parasite, Plasmodium falciparum, the hemoglobin degradation pathway is a potential target.

-

Mechanism of Action: Diamidines like pentamidine can bind to ferriprotoporphyrin IX (FPIX), a toxic byproduct of hemoglobin digestion. This binding inhibits the formation of hemozoin, the non-toxic crystalline form of FPIX, leading to a buildup of toxic FPIX and parasite death.[2] The entry of these compounds into the infected red blood cell can be facilitated by induced permeability pathways.[2]

-

Significance: This pathway is a well-established target for several antimalarial drugs.

Quantitative Data on Related Diamidine Compounds

The following table summarizes the biological activity of pentamidine and other related diamidines to provide a reference for the potential potency of this compound.

| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference |

| Pentamidine | Leishmania donovani | EC50 | 1.46 µM | [1] |

| DB75 | Leishmania donovani | EC50 | 20 µM | [1] |

| Compound 1 (symmetric cyclic diamidine) | Leishmania donovani | EC50 | 3.2 µM | [1] |

| Compound 3 (symmetric cyclic diamidine) | Leishmania donovani | EC50 | 3.4 µM | [1] |

| Compound 5 (symmetric cyclic diamidine) | Leishmania donovani | EC50 | 4.5 µM | [1] |

| Compound 5d (bis amidine derivative) | Breast Cancer (T47D) | Good Anticancer Activity | - | [3] |

| Compound 5h, 5i | Lung Cancer (NCI H-522) | Good Anticancer Activity | - | [3] |

| Compound 5i | Colon Cancer (HCT-15) | Good Anticancer Activity | - | [3] |

| Compound 3c, 3h, 5i | Ovary Cancer (PA-1) | Good Anticancer Activity | - | [3] |

| Compound 3c, 5b, 5h | Liver Cancer (HepG2) | Good Anticancer Activity | - | [3] |

Proposed Experimental Protocols

To investigate the therapeutic targets of this compound, the following experimental protocols are proposed:

DNA Binding Studies

-

Objective: To determine if this compound binds to DNA and to characterize its binding mode and sequence preference.

-

Methodology:

-

UV-Visible Spectroscopy: Titrate a solution of the compound with increasing concentrations of calf thymus DNA (ctDNA) or synthetic oligonucleotides (e.g., poly[d(A-T)2] and poly[d(G-C)2]). Monitor changes in the absorption spectrum of the compound.

-

Fluorescence Spectroscopy: If the compound is fluorescent, perform fluorescence titration experiments with DNA to determine binding constants.

-

Circular Dichroism (CD) Spectroscopy: Monitor changes in the CD spectrum of DNA upon binding of the compound to assess conformational changes in the DNA structure.

-

DNA Thermal Denaturation (Melting Temperature) Studies: Determine the melting temperature (Tm) of DNA in the absence and presence of the compound. An increase in Tm indicates stabilization of the DNA duplex upon binding.

-

In Vitro Antiproliferative and Antimicrobial Assays

-

Objective: To evaluate the cytotoxic and antimicrobial activity of this compound.

-

Methodology:

-

Cell Viability Assays (for cancer): Use assays such as MTT, XTT, or CellTiter-Glo to determine the IC50 values against a panel of human cancer cell lines.

-

Minimum Inhibitory Concentration (MIC) Assays (for microbes): Use broth microdilution or agar dilution methods to determine the MIC against a panel of pathogenic bacteria, fungi, and parasites.

-

Topoisomerase Inhibition Assay

-

Objective: To determine if this compound inhibits topoisomerase activity.

-

Methodology:

-

DNA Relaxation Assay: Incubate supercoiled plasmid DNA with topoisomerase I in the presence and absence of the compound. Analyze the DNA topology by agarose gel electrophoresis. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

-

Cellular Localization Studies

-

Objective: To determine the subcellular localization of this compound.

-

Methodology:

-

Fluorescence Microscopy: If the compound is intrinsically fluorescent, treat cells (e.g., cancer cells or parasites) with the compound and visualize its localization using a fluorescence microscope. Co-staining with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria) can reveal its specific subcellular target.

-

Visualizations

The following diagrams illustrate the potential mechanisms of action and experimental workflows.

Conclusion

While direct experimental evidence for this compound is currently lacking, its structural similarity to other well-characterized aromatic diamidines provides a strong basis for predicting its potential therapeutic targets. The primary targets are likely to be DNA, particularly the AT-rich minor groove, and key enzymes involved in DNA metabolism such as topoisomerases. In pathogenic organisms, specific targets like kinetoplast DNA in protozoa and the hemoglobin degradation pathway in malaria parasites are also highly probable. The proposed experimental protocols provide a roadmap for the systematic investigation of this compound's biological activity and mechanism of action, which will be crucial for its future development as a potential therapeutic agent.

References

- 1. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diamidine compounds: selective uptake and targeting in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Bis(4-aminophenoxy)butane in Polymer Synthesis and a Proposed Route to its Amidine Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and polymerization of 1,4-bis(4-aminophenoxy)butane, a key monomer in the development of high-performance polymers. Due to the limited availability of direct literature on 1,4-bis(4-amidinophenoxy)butane, this document focuses on its well-documented amino analogue. A chemically sound, proposed synthetic route for this compound is also presented, offering a pathway for future research into amidine-containing polymers.

The Monomer: Synthesis and Properties

1,4-Bis(4-aminophenoxy)butane serves as a valuable building block for aromatic polyamides and polyimides. The flexible butoxy linker between the rigid phenoxy groups imparts improved solubility and processability to the resulting polymers while maintaining good thermal stability.

Synthesis of 1,4-Bis(4-aminophenoxy)butane

The synthesis of 1,4-bis(4-aminophenoxy)butane is typically a two-step process.[1] It begins with a nucleophilic aromatic substitution reaction, followed by the reduction of the resulting dinitro compound.[1]

Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)butane In this step, 1,4-dibromobutane is reacted with p-nitrophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Reduction to 1,4-Bis(4-aminophenoxy)butane The intermediate dinitro compound is then reduced to the corresponding diamine. A common method for this reduction is the use of hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst.[1]

Physicochemical Properties

The properties of 1,4-bis(4-aminophenoxy)butane are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H20N2O2 | [2] |

| Molecular Weight | 272.34 g/mol | [2] |

| Melting Point | 132-134 °C | [2] |

| Appearance | Recrystallized from ethanol | [2] |

Polymer Synthesis

1,4-Bis(4-aminophenoxy)butane is a versatile monomer for the synthesis of various polymers, most notably poly(amide-imide)s and polyimides, through polycondensation reactions.

Synthesis of Poly(amide-imide)s

A series of organosoluble and high-temperature poly(amide-imide)s can be prepared by direct polycondensation of 1,4-bis(4-aminophenoxy)butane with various aromatic diacids.[1]

Experimental Protocol: The polycondensation is typically carried out in a medium consisting of N-methyl-2-pyrrolidone (NMP) as the solvent, with triphenyl phosphite (TPP) and pyridine as condensing agents, and calcium chloride (CaCl2) to enhance the solubility of the resulting polymer.[3] The reaction mixture is heated to facilitate the polymerization. The resulting poly(amide-imide)s can be isolated by precipitation in a non-solvent like methanol.

Synthesis of Polyimides

Polyimides are synthesized via a two-step procedure involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.

Experimental Protocol:

-

Poly(amic acid) formation: 1,4-bis(4-aminophenoxy)butane is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at room temperature to form the poly(amic acid).[4]

-

Imidization: The resulting poly(amic acid) solution is cast into a film and then thermally treated at elevated temperatures (e.g., stage-wise heating up to 300°C) to induce cyclodehydration, yielding the final polyimide film.[5]

Properties of Derived Polymers

The incorporation of the flexible 1,4-bis(4-aminophenoxy)butane monomer generally results in polymers with good solubility in organic solvents and excellent thermal stability.[3]

Solubility

Polymers derived from 1,4-bis(4-aminophenoxy)butane often exhibit good solubility in a range of organic solvents.

| Polymer Type | Solvents | Reference |

| Poly(amide-imide)s | NMP, DMAc, DMF, DMSO | [3] |

| Polyimides (some) | Polar aprotic solvents | [5] |

NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; DMSO: Dimethyl sulfoxide.

Thermal Properties

These polymers are known for their high thermal stability, making them suitable for high-performance applications.

| Polymer Type (Example Comonomer) | Td5% (°C) in N2* | Tg (°C)** | Reference |

| Polyimide (from 6FDA)*** | >500 | 255-295 | [6] |

| Polyimide (from various dianhydrides) | 481-520 | 242-298 | [4] |

*Td5%: Temperature at 5% weight loss. **Tg: Glass transition temperature. ***6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride.

Mechanical Properties

Polyimide films derived from 1,4-bis(4-aminophenoxy)butane analogues typically demonstrate good mechanical strength and flexibility.

| Polymer (Analogue Monomer) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Polyimide (from BADTB*) | 68-93 | 7-11 | [4] |

| Polyimide (from 2,6-BAPON**) | 105-124 | 7-22 | [6] |

*BADTB: 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene **2,6-BAPON: 2,6-bis(4-aminophenoxy)naphthalene

Applications in Drug Development

Aromatic polyamides and related structures are gaining attention in the biomedical field due to their biocompatibility, biodegradability, and the potential for chemical modification.[7][8] While specific applications for polymers derived directly from 1,4-bis(4-aminophenoxy)butane are not extensively reported, the broader class of polyamides and poly(ester amide)s are being explored for various drug delivery applications.[7][9][10]

These polymers can be formulated into nanoparticles, microspheres, and hydrogels for the controlled release of therapeutics.[7][9] The functional groups within the polymer backbone allow for the attachment of drugs or targeting moieties, enabling the development of advanced drug delivery systems.[10] The good mechanical properties and biocompatibility of these polymers also make them candidates for use in medical devices and tissue engineering scaffolds.[11]

Proposed Synthesis of this compound

While direct synthesis of this compound is not found in the reviewed literature, a plausible route can be proposed based on established chemical transformations. The most common method for converting nitriles to amidines is the Pinner reaction.[12][13] This proposed synthesis would first involve the preparation of the dinitrile precursor, 1,4-bis(4-cyanophenoxy)butane.

Step 1: Synthesis of 1,4-Bis(4-cyanophenoxy)butane This dinitrile can be synthesized via a nucleophilic aromatic substitution reaction between 1,4-dibromobutane and 4-cyanophenol in the presence of a base like potassium carbonate in a suitable solvent.

Step 2: Conversion to this compound via the Pinner Reaction The dinitrile is first treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas to form the bis(imino ester) salt, also known as a Pinner salt.[12][14] This intermediate is then reacted with ammonia in a suitable solvent to yield the final diamidine product, this compound.[13][15]

The successful synthesis of this diamidine monomer would open up new avenues for the creation of novel poly(amidine)s and other polymers with potentially interesting properties for drug delivery and other biomedical applications, owing to the cationic nature and hydrogen bonding capabilities of the amidine groups.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. boydbiomedical.com [boydbiomedical.com]

- 12. Pinner reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Pinner Reaction | NROChemistry [nrochemistry.com]

- 15. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 1,4-Bis(4-amidinophenoxy)butane and Structurally Related Diamidines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 1,4-Bis(4-amidinophenoxy)butane is not extensively characterized in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related aromatic diamidine compounds, such as pentamidine and furamidine. These protocols serve as a starting point for the investigation of novel diamidines.

Introduction

Aromatic diamidines are a class of compounds characterized by two amidine groups connected by a linker. This structural motif has been shown to possess a wide range of biological activities, making them a subject of interest in drug discovery. Their primary mechanism of action often involves binding to the minor groove of AT-rich DNA sequences.[1][2] This interaction can interfere with DNA replication and transcription, leading to antimicrobial and antiparasitic effects.[1][3] Additionally, some diamidines are known to inhibit trypsin-like serine proteases.[4][5]

This document provides detailed protocols for in vitro assays to characterize the activity of this compound or other novel diamidines, focusing on their potential as DNA binding agents, antiparasitic compounds, and protease inhibitors.

Data Presentation: Representative Biological Activities of Aromatic Diamidines

The following tables summarize typical quantitative data for well-characterized diamidines like pentamidine and furamidine, which can be used as a benchmark for evaluating new compounds.

Table 1: Antiparasitic Activity

| Compound | Organism | Assay Type | IC50 (µM) |

| Pentamidine | Trypanosoma brucei gambiense | In vitro growth inhibition | 0.002 - 0.01[6] |

| Furamidine | Leishmania donovani | In vitro amastigote inhibition | ~0.5 |

| Pentamidine | Plasmodium falciparum | In vitro growth inhibition | ~0.05 |

Table 2: DNA Binding Affinity

| Compound | DNA Sequence | Assay Type | Dissociation Constant (Kd) (nM) |

| Furamidine | (CTG)4 RNA | Isothermal Titration Calorimetry (ITC) | 99 ± 25[7] |

| Pentamidine Analog | AT-rich DNA | Fluorescence Titration | ~50 |

Table 3: Protease Inhibition

| Compound | Enzyme | Assay Type | IC50 (µM) |

| Bis(5-amidino-2-benzimidazolyl)methane | Trypsin-like protease | Enzyme activity assay | < 10[4] |

Experimental Protocols

Protocol 1: DNA Minor Groove Binding Assay (Fluorescence Titration)

This protocol determines the affinity of a diamidine compound for a specific DNA sequence, typically an AT-rich oligonucleotide.

Workflow Diagram

Caption: Workflow for DNA Binding Assay.

Methodology

-

Materials:

-

This compound

-

Fluorescent DNA stain (e.g., Hoechst 33258)

-

AT-rich double-stranded DNA oligonucleotide (e.g., d(CGCGAATTCGCG)2)

-

Assay buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4)

-

Fluorometer

-

-

Procedure:

-

Prepare a stock solution of the diamidine compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

Prepare a solution of the dsDNA in the assay buffer.

-

In a cuvette, add the DNA solution and the fluorescent dye.

-

Record the initial fluorescence emission spectrum.

-

Add small aliquots of the diamidine compound solution to the cuvette.

-

After each addition, mix and allow the solution to equilibrate for 5 minutes.

-

Record the fluorescence emission spectrum.

-

Continue the titration until the fluorescence signal is saturated.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the diamidine concentration.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

Protocol 2: In Vitro Antiparasitic Activity Assay (Trypanosoma brucei)

This protocol assesses the ability of a diamidine compound to inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness.

Workflow Diagram

Caption: Workflow for Antiparasitic Assay.

Methodology

-

Materials:

-

Trypanosoma brucei bloodstream form parasites

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

This compound

-

Resazurin sodium salt (AlamarBlue)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

-

-

Procedure:

-

Culture T. brucei in HMI-9 medium to the mid-log phase.

-

Prepare serial dilutions of the diamidine compound in the culture medium in a 96-well plate. Include a positive control (e.g., pentamidine) and a negative control (medium only).

-

Add the parasite suspension to each well to a final density of 2 x 10^4 cells/mL.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add resazurin solution to each well and incubate for an additional 24 hours.

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm).

-

-

Data Analysis:

-

The fluorescence signal is proportional to the number of viable cells.

-

Plot the percentage of growth inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 3: Trypsin-like Protease Inhibition Assay

This protocol evaluates the inhibitory effect of a diamidine compound on a trypsin-like serine protease using a fluorogenic substrate.

Signaling Pathway Diagram

Caption: Protease Inhibition Mechanism.

Methodology

-

Materials:

-

Trypsin or another trypsin-like protease

-

Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the diamidine compound in the assay buffer in a 96-well plate.

-

Add the protease solution to each well and incubate for 15 minutes at room temperature to allow for binding.

-

Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the increase in fluorescence over time (kinetic read) (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

References

- 1. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diamidine activity against trypanosomes: the state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of synthetic protease inhibitors of the amidine type on cell injury by Rickettsia rickettsii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of synthetic protease inhibitors of the amidine type on cell injury by Rickettsia rickettsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term exposure of Trypanosoma brucei gambiense to pentamidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,4-Bis(4-amidinophenoxy)butane in Pneumocystis carinii Pneumonia Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Bis(4-amidinophenoxy)butane, also known as butamidine, in the research of Pneumocystis carinii pneumonia (PCP). This document includes a summary of its efficacy, detailed experimental protocols for in vivo and in vitro studies, and a description of its proposed mechanism of action.

Introduction

This compound is an aromatic diamidine compound and an analog of pentamidine.[1][2] It was synthesized and evaluated as part of a series of pentamidine analogs for its efficacy against Pneumocystis carinii pneumonia.[1][2] Research has demonstrated that butamidine exhibits significant activity against P. carinii in a rat model of PCP, showing statistical superiority to the parent drug, pentamidine.[1][2][3] The primary mechanism of action for this class of compounds is believed to be through binding to the minor groove of DNA.[4]

Data Presentation

Table 1: Illustrative In Vivo Efficacy of this compound in a Rat Model of PCP

| Compound | Dose (mg/kg/day) | Route of Administration | Mean P. carinii Cyst Score* | Efficacy vs. Control |

| This compound | 10 | Intravenous | 1.5 | +++ |

| Pentamidine | 10 | Intravenous | 2.5 | ++ |

| Untreated Control | - | - | 4.0 | - |

*Cyst scores are typically graded on a scale from 0 (no cysts) to 4 (heavy infection). These values are illustrative.

Table 2: Illustrative In Vitro Activity of this compound against P. carinii

| Compound | IC50 (µg/mL)* |

| This compound | < 0.1 |

| Pentamidine | 0.1 |

*IC50 (half-maximal inhibitory concentration) values are illustrative and represent the concentration required to inhibit 50% of P. carinii growth or viability in vitro.

Experimental Protocols

In Vivo Efficacy Evaluation in an Immunosuppressed Rat Model

This protocol describes the induction of Pneumocystis carinii pneumonia in rats and the subsequent evaluation of the therapeutic efficacy of this compound.

1. Animal Model and Immunosuppression:

-

Animal Strain: Female Sprague-Dawley rats are commonly used.

-

Immunosuppression: Administer dexamethasone to the rats in their drinking water (e.g., 2 mg/L) for the duration of the experiment to induce and maintain a state of immunosuppression. Alternatively, subcutaneous injections of cortisone acetate (25 mg per rat twice weekly) for 8-10 weeks can be used.[1]

2. Inoculation with Pneumocystis carinii:

-

Source of Organisms: P. carinii organisms can be obtained from the lungs of heavily infected donor rats.

-

Inoculation Procedure: Administer a suspension of P. carinii organisms intratracheally to the immunosuppressed rats.

3. Drug Administration:

-

Treatment Groups: Divide the infected rats into at least three groups: a vehicle control group, a pentamidine-treated group (positive control), and a this compound-treated group.

-

Dosing and Administration: Dissolve the compounds in a suitable vehicle (e.g., sterile saline) and administer intravenously daily for a specified period (e.g., 10-14 days).

4. Evaluation of Efficacy:

-

Sample Collection: At the end of the treatment period, euthanize the rats and aseptically remove their lungs.

-

Quantification of P. carinii:

-

Make impression smears of the lung tissue on glass slides.

-

Stain the smears with a specific stain for P. carinii cysts (e.g., Giemsa or toluidine blue O).

-

Quantify the number of cysts per microscopic field or use a semi-quantitative scoring system (0 to 4).

-

Alternatively, homogenize the lung tissue and use a specific DNA probe to quantify the organism load.

-

5. Data Analysis:

-

Compare the mean cyst scores or organism loads between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Experimental Workflow

In Vitro Susceptibility Testing

Due to the lack of a continuous culture system for P. carinii, in vitro susceptibility testing is typically performed using short-term cultures on a feeder layer of mammalian cells.

1. Feeder Cell Culture:

-

Culture a suitable mammalian cell line (e.g., human lung fibroblasts) in a standard cell culture medium (e.g., DMEM with 10% fetal bovine serum) in 96-well plates until a confluent monolayer is formed.

2. Pneumocystis carinii Inoculum:

-

Isolate P. carinii organisms from the lungs of infected rats as described in the in vivo protocol.

3. Co-cultivation and Drug Exposure:

-

Inoculate the feeder cell monolayers with the P. carinii suspension.

-